molecular formula C11H14N4S B4156498 4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B4156498
M. Wt: 234.32 g/mol
InChI Key: HKFTWBTUFNVNAK-UHFFFAOYSA-N
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Description

4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol ( 91969-16-3) is a high-value chemical scaffold with the molecular formula C11H14N4S and a molecular weight of 234.33 g/mol . This compound belongs to the 1,2,4-triazole-3-thione class of heterocycles, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents . Recent scientific investigations have identified analogs featuring the 3-thio-1,2,4-triazole core as a promising new class of antitubercular agents, demonstrating potent inhibitory activity against Mycobacterium tuberculosis (Mtb) . These compounds have shown low micromolar to nanomolar potency specifically against Mtb and were found to be bactericidal during the infection of macrophages. Notably, in vitro studies on related potent analogs have demonstrated no cytotoxicity in mammalian cells at concentrations over 100 times the effective dose, indicating a potentially favorable therapeutic window . The mechanism of action for this chemical series is distinct from common promiscuous targets, and while some nitro-containing analogs require F420-dependent Ddn activation (similar to the TB drug pretomanid), this specific liability can be circumvented with appropriate structural modifications . As such, this compound serves as a critical intermediate for researchers engaged in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, the synthesis of novel antibacterial agents, and exploratory absorption, distribution, metabolism, and excretion (ADME) investigations . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-3-7-15-10(13-14-11(15)16)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFTWBTUFNVNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Butyl 5 Pyridin 3 Yl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Established Synthetic Pathways for 1,2,4-Triazole-3-thiol Core Formation

The construction of the 1,2,4-triazole-3-thiol scaffold is a well-documented area of organic synthesis, with several reliable methods available. These routes typically begin from readily accessible starting materials and proceed through key intermediates that undergo cyclization to form the desired heterocyclic ring.

Cyclization Routes from Thiosemicarbazide (B42300) Derivatives

A prevalent and versatile method for the synthesis of 1,2,4-triazole-3-thiols involves the cyclization of 1-acyl or 1-aroyl-thiosemicarbazides. This process is typically achieved by heating the thiosemicarbazide derivative in an alkaline medium, such as an aqueous solution of sodium hydroxide (B78521). mdpi.comresearchgate.net The reaction proceeds through an initial condensation, followed by intramolecular cyclization and dehydration to yield the triazole ring.

For the synthesis of the 5-(pyridin-3-yl) substituted core, the corresponding nicotinic acid hydrazide would be reacted with an isothiocyanate to form the necessary thiosemicarbazide precursor. dergipark.org.tr Subsequent treatment with a base induces ring closure to furnish 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. The choice of reaction conditions, particularly the strength of the base and the temperature, can significantly influence the reaction rate and yield.

Table 1: Examples of 1,2,4-Triazole-3-thiol Synthesis from Thiosemicarbazides

Starting HydrazideIsothiocyanateBaseProductReference
Furan-2-carboxylic acid hydrazideAryl isothiocyanatesNaOH5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols mdpi.com
Phenylacetic acid hydrazideAryl isothiocyanatesNaOH5-(Benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols mdpi.com
Nicotinic acid hydrazideAmmonium thiocyanateNaOH5-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol dergipark.org.tr

Synthetic Approaches Utilizing Hydrazides and Carbon Disulfide

Another widely employed method for the synthesis of the 1,2,4-triazole-3-thiol core involves the reaction of carboxylic acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solution. chemicalbook.com This reaction initially forms a potassium dithiocarbazinate salt. Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to cyclization and the formation of the 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. mdpi.comnih.gov

To obtain the specific 5-(pyridin-3-yl) substituent, nicotinic acid hydrazide serves as the starting material. The resulting 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can then be deaminated if the unsubstituted N4 position is desired, or used as a precursor for further derivatization.

Transformation from 1,3,4-Oxadiazole (B1194373) Precursors

An alternative synthetic strategy involves the conversion of a pre-formed 1,3,4-oxadiazole ring into the 1,2,4-triazole-3-thiol. This transformation is typically achieved by treating a 5-substituted-1,3,4-oxadiazole-2-thiol with hydrazine hydrate. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of hydrazine on the oxadiazole ring, leading to ring opening and subsequent recyclization to form the more thermodynamically stable 1,2,4-triazole (B32235) ring system. researchgate.net

For the synthesis of the target scaffold, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (B1331002) would be the key intermediate. nih.gov This method offers a pathway to the desired triazole from a different class of heterocyclic precursors.

Application of Microwave-Assisted Synthesis Techniques

To accelerate reaction times, improve yields, and promote greener chemical processes, microwave-assisted synthesis has been successfully applied to the formation of 1,2,4-triazole-3-thiol derivatives. acs.org Microwave irradiation can significantly enhance the rate of the cyclization reactions of thiosemicarbazide derivatives and the reactions of hydrazides with carbon disulfide. This technique offers a more efficient and environmentally friendly alternative to conventional heating methods. chemicalbook.com The synthesis of various substituted 1,2,4-triazoles has been reported to be significantly faster with improved product yields under microwave irradiation.

Regioselective N-Alkylation and N-Substitution Strategies for the Butyl Moiety at N4 of the Triazole Ring

Once the 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol core is synthesized, the introduction of the butyl group at the N4 position is a crucial step. The alkylation of 1,2,4-triazoles can occur at multiple nitrogen atoms (N1, N2, or N4), making regioselectivity a key challenge. acs.org The outcome of the N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the steric and electronic properties of the substituents on the triazole ring.

For the synthesis of 4-butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, a direct alkylation approach would involve the reaction of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with a butyl halide (e.g., butyl bromide or butyl iodide) in the presence of a suitable base. To favor alkylation at the N4 position, a common strategy is to first perform S-alkylation to protect the thiol group, thus preventing its competing nucleophilicity. The subsequent N-alkylation of the S-alkylated intermediate often shows different regioselectivity. Studies on related systems have shown that N2 alkylated isomers are often preferentially formed. acs.org However, careful selection of reaction conditions can influence the regiochemical outcome.

Alternatively, a more controlled approach involves the synthesis of a 4-butyl-thiosemicarbazide derivative as a precursor. This can be achieved by reacting nicotinic acid hydrazide with butyl isothiocyanate. The resulting 1-(nicotinoyl)-4-butylthiosemicarbazide can then be cyclized in an alkaline medium to directly yield this compound, thus ensuring the desired regiochemistry.

S-Derivatization Reactions and Synthetic Control of Thiol-Thione Tautomerism

The 1,2,4-triazole-3-thiol ring system exists in a tautomeric equilibrium between the thiol and thione forms. Quantum chemical studies have indicated that in the gas phase, the thione form is generally the more stable tautomer. This tautomerism is a critical consideration in the derivatization of the molecule, as reactions can occur at either the sulfur or nitrogen atoms.

S-derivatization is a common strategy to modify the properties of 1,2,4-triazole-3-thiols and to prepare a wide range of derivatives. mdpi.com Alkylation of the thiol group is readily achieved by treating the triazole with an alkyl halide in the presence of a base. This reaction is typically highly selective for the sulfur atom, leading to the formation of S-alkylated products.

The thiol-thione equilibrium can be synthetically controlled to a certain extent by the choice of reactants and reaction conditions. For instance, in the presence of a base, the deprotonated thionate form is a potent nucleophile, readily undergoing S-alkylation. By protecting the thiol group through S-alkylation, subsequent reactions, such as N-alkylation, can be directed to the nitrogen atoms of the triazole ring. This synthetic control is essential for the selective synthesis of specifically substituted 1,2,4-triazole derivatives.

Advanced Purification and Isolation Protocols for this compound and its Functionalized Analogues

The isolation and purification of the target compound and its derivatives from the reaction mixture are critical for obtaining a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization

Recrystallization is the most common and effective method for purifying solid 1,2,4-triazole-3-thiol derivatives. The crude product obtained after synthesis is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. The selection of an appropriate solvent is crucial for the success of this technique. For compounds analogous to this compound, various solvents have been proven effective. Ethanol is frequently used due to its favorable solubility profile for this class of compounds. nih.govchemicalbook.com In some cases, a mixed solvent system, such as ethanol-water or dimethyl sulfoxide-water, may be employed to achieve optimal crystallization. mdpi.com

Chromatographic Methods

For instances where recrystallization does not yield a product of sufficient purity, or for the separation of closely related analogues, chromatographic techniques are employed.

Flash Column Chromatography: This is a widely used preparative technique for purifying organic compounds. A slurry of silica (B1680970) gel in a non-polar solvent is typically used as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity. For related triazole derivatives, a common mobile phase consists of a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH), with the ratio adjusted to achieve effective separation. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, particularly for analytical standards or biological testing, reversed-phase HPLC is often the method of choice. This technique utilizes a non-polar stationary phase (e.g., ODS-2 Hypersil, a C18 column) and a polar mobile phase. researchgate.net A typical mobile phase might consist of a buffered aqueous solution mixed with organic solvents like acetonitrile (B52724) and/or methanol. researchgate.net

Table 2: Purification and Isolation Techniques

MethodDescriptionTypical Conditions/ReagentsImpurities Removed
Recrystallization Purification of crude solid product based on differential solubility.Solvents: Ethanol, Ethanol-Water, Dimethyl Sulfoxide/Water. nih.govchemicalbook.commdpi.comSoluble impurities, unreacted starting materials.
Flash Column Chromatography Separation based on differential adsorption on a solid stationary phase.Stationary Phase: Silica Gel.Mobile Phase: Dichloromethane/Methanol gradient. rsc.orgBy-products with different polarity, starting materials.
Filtration and Washing Simple isolation of the precipitated solid product after synthesis or recrystallization.Washing Solvents: Cold water, Ethanol. nih.govktu.edu.trResidual reagents, soluble salts, and solvents from the reaction mixture.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Butyl 5 Pyridin 3 Yl 4h 1,2,4 Triazole 3 Thiol

Application of Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Laser-Raman techniques, provides invaluable information regarding the functional groups and molecular vibrational modes of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The analysis of the parent molecule, 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, reveals key vibrational frequencies that serve as a baseline for interpreting the spectrum of its N-butylated analogue. nih.gov

The presence of the N-H bond in the triazole ring of the parent compound gives rise to a stretching vibration, which would be absent in the 4-butyl substituted compound. A significant feature of these compounds is the thiol-thione tautomerism. The FT-IR spectrum typically shows a prominent C=S (thione) stretching band, indicating that the thione form is predominant in the solid state. The S-H stretching band, expected around 2500-2600 cm⁻¹, is generally weak or absent, further supporting the prevalence of the thione tautomer. nih.govmdpi.com

The introduction of the butyl group at the N4 position would introduce new vibrational bands. Specifically, characteristic C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl chain are expected in the 2850-2960 cm⁻¹ region. Additionally, C-H bending (scissoring and rocking) vibrations for the butyl group would appear in the 1375-1465 cm⁻¹ range. The vibrations associated with the pyridinyl and triazole rings, such as C=N and C=C stretching, are expected to be largely consistent with those of the parent compound. mdpi.comamhsr.org

Table 1: Expected FT-IR Vibrational Frequencies for this compound (Based on data from related compounds)

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Pyridinyl Ring
Aliphatic C-H Stretch2960-2850Butyl Group
C=N Stretch1630-1580Triazole/Pyridinyl Ring
C=C Stretch1580-1450Pyridinyl Ring
Aliphatic C-H Bend1465-1375Butyl Group
C=S Stretch (Thione)1280-1250Triazole-thione Ring
C-N Stretch1380-1300Triazole/Butyl Group

Laser-Raman Spectroscopy for Molecular Vibrational Modes

Laser-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for characterizing the C=S and C-S bonds, as well as the vibrations of the heterocyclic rings.

In the parent compound, 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, Raman spectroscopy has been used to confirm the vibrational assignments made by FT-IR. nih.gov The symmetric breathing vibrations of the triazole and pyridine (B92270) rings are expected to produce strong and sharp signals in the Raman spectrum. The C=S stretching vibration, which is also IR active, typically gives a strong band in the Raman spectrum as well. The C-H stretching vibrations of the butyl group would also be visible, although they are often weaker in Raman than in IR.

Table 2: Expected Laser-Raman Shifts for this compound (Based on data from related compounds)

Vibrational ModeExpected Raman Shift (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Pyridinyl Ring
Aliphatic C-H Stretch2960-2850Butyl Group
Ring Breathing1600-1550Pyridinyl/Triazole Ring
C=S Stretch1280-1250Triazole-thione Ring
Ring Deformation1050-1000Pyridinyl Ring

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments. The spectrum of the parent compound, 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, shows a broad singlet for the N-H proton at a downfield chemical shift, which would be absent in the N-butyl derivative. mdpi.com The aromatic protons of the pyridin-3-yl group typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm).

The key difference in the ¹H NMR spectrum of the title compound would be the appearance of signals corresponding to the butyl group. These would include:

A triplet for the terminal methyl (CH₃) protons around δ 0.9 ppm.

A multiplet (sextet) for the adjacent methylene (CH₂) protons around δ 1.4 ppm.

A multiplet (quintet) for the next methylene (CH₂) protons around δ 1.7 ppm.

A triplet for the methylene (CH₂) protons attached to the triazole nitrogen (N-CH₂) at a more downfield position, likely around δ 4.0 ppm, due to the deshielding effect of the nitrogen atom. mdpi.com

A broad signal corresponding to the thiol (S-H) proton is expected in the range of δ 13-14 ppm, which is characteristic for triazole-thiols and confirms the presence of the thione tautomer in solution. mdpi.commdpi.com

Table 3: Expected ¹H NMR Chemical Shifts for this compound (Based on data from related compounds)

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
SH (Thiol)14.0 - 13.0br s1H
Pyridinyl-H9.0 - 7.0m4H
N-CH₂ (Butyl)~4.0t2H
N-CH₂-CH₂ (Butyl)~1.7quint2H
CH₂-CH₃ (Butyl)~1.4sext2H
CH₃ (Butyl)~0.9t3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals for the triazole ring carbons, the pyridinyl ring carbons, and the butyl chain carbons are expected.

The triazole ring carbons typically resonate at specific chemical shifts, with the C=S carbon appearing significantly downfield (around δ 168 ppm). The other triazole carbon, C5, attached to the pyridine ring, would be found further upfield. The carbons of the pyridinyl ring would appear in the aromatic region (δ 120-150 ppm).

The butyl group would give rise to four distinct signals:

The terminal methyl (CH₃) carbon at approximately δ 13-14 ppm.

The two internal methylene (CH₂) carbons at around δ 20-35 ppm.

The methylene carbon attached to the nitrogen (N-CH₂) would be the most downfield of the butyl carbons, appearing around δ 45-50 ppm. mdpi.com

Table 4: Expected ¹³C NMR Chemical Shifts for this compound (Based on data from related compounds)

Carbon TypeExpected Chemical Shift (δ, ppm)
C=S (Triazole C3)~168
Triazole C5~148
Pyridinyl Carbons150 - 120
N-CH₂ (Butyl)50 - 45
N-CH₂-CH₂ (Butyl)35 - 30
CH₂-CH₃ (Butyl)25 - 20
CH₃ (Butyl)14 - 13

Advanced 2D NMR Techniques for Structural Correlation

While specific 2D NMR data for this compound are not available, these techniques would be essential for unambiguous assignment of the ¹H and ¹³C NMR signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would clearly show the correlations between the adjacent methylene and methyl protons within the butyl chain (e.g., N-CH₂ coupling with -CH₂-, which in turn couples with the next -CH₂-, and finally with the terminal -CH₃). It would also reveal the coupling patterns among the protons on the pyridinyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal for each C-H bond in the butyl group and the pyridinyl ring.

These advanced NMR techniques, used in concert, would provide a definitive and detailed structural elucidation of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis separates volatile compounds in a gaseous mobile phase before they are ionized and detected by the mass spectrometer. The applicability of GC-MS to 1,2,4-triazole (B32235) derivatives can be limited by their polarity and thermal stability. dnu.dp.ua The nature of the substituents on the triazole ring significantly influences the compound's behavior under GC-MS conditions. dnu.dp.ua For a hypothetical analysis of this compound, the resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pathway would likely involve cleavage of the butyl group, fragmentation of the pyridine ring, and characteristic cleavages of the triazole-thiol core.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often more suitable for analyzing less volatile or thermally sensitive compounds like many triazole derivatives. mdpi.com The compound is first separated by liquid chromatography and then introduced into the mass spectrometer, typically using electrospray ionization (ESI). An LC-MS analysis of the target compound would provide a precise mass measurement, confirming its elemental composition. The resulting tandem mass spectrometry (MS/MS) data would reveal characteristic fragmentation patterns, aiding in the definitive structural confirmation. mdpi.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides unambiguous information about the three-dimensional arrangement of atoms within a crystal. carleton.edu It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.eduulisboa.pt To perform this analysis, a suitable single crystal of this compound would be required. The resulting data would be refined to generate a detailed structural model. This would definitively confirm the connectivity of the atoms and the tautomeric form (thiol vs. thione) present in the solid state. Although crystallographic data for numerous triazole derivatives have been published, specific data for the title compound are not available.

A typical crystallographic data table would include parameters such as:

ParameterValue
Empirical formulaC₁₁H₁₄N₄S
Formula weightData not available
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa, b, c, α, β, γ data not available
VolumeData not available
ZData not available
Density (calculated)Data not available
Absorption coefficientData not available
F(000)Data not available
Final R indices [I>2σ(I)]Data not available
Goodness-of-fit on F²Data not available

No experimental data for these parameters for the specified compound were found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The spectrum of a triazole derivative is influenced by the chromophoric groups present in the molecule. For this compound, the absorption bands would be associated with π → π* and n → π* transitions within the aromatic pyridine and triazole rings. The solvent used for the analysis can also influence the position and intensity of the absorption maxima (λmax). For instance, studies on similar pyridyl-substituted mercapto-triazoles have reported λmax values in solvents like DMF. nih.gov However, the specific UV-Vis absorption data for the title compound are not documented in the available literature.

A representative data table would look as follows:

Solventλmax (nm)Molar Absorptivity (ε)Assignment
e.g., EthanolData not availableData not availablee.g., π → π
e.g., DMFData not availableData not availablee.g., n → π

No experimental data for these parameters for the specified compound were found in the searched literature.

Computational and Theoretical Investigations of 4 Butyl 5 Pyridin 3 Yl 4h 1,2,4 Triazole 3 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These computational methods allow for the determination of the most stable conformation, known as the optimized molecular geometry, by finding the minimum energy state.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its balance of accuracy and computational cost. nih.govnih.gov For triazole derivatives, DFT methods, such as B3LYP, are commonly employed with various basis sets (e.g., 6-31G(d)) to optimize the molecular geometry. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial configuration. The electronic properties, such as the distribution of electron density, can also be determined, offering insights into the molecule's reactivity. nih.gov

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is another foundational quantum mechanical approach used to approximate the wave function and energy of a quantum many-body system in a stationary state. nih.gov While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of molecular orbitals and electronic structure. nih.gov In the study of triazole derivatives, HF methods, often used in conjunction with a basis set like 6-31G(d), can be employed to calculate the molecular geometry and electronic properties, which can then be compared with experimental data and results from other computational methods. nih.gov

Analysis of Frontier Molecular Orbitals (FMO: HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. youtube.com For triazole derivatives, the distribution of HOMO and LUMO across the molecular structure can be visualized to identify the regions most likely to be involved in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0

Prediction and Validation of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings.

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By employing DFT (e.g., B3LYP) or HF methods with an appropriate basis set, the GIAO method can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govyoutube.com These theoretical chemical shifts are then correlated with experimental NMR data to confirm the molecular structure. The strong correlation between the calculated and experimental values provides confidence in the accuracy of the computed molecular geometry.

Table 2: Comparison of Theoretical and Hypothetical Experimental 13C and 1H NMR Chemical Shifts (ppm)

AtomTheoretical Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
C1165.2164.8
C2150.5150.1
C3148.9148.5
C4135.8135.4
C5123.7123.3
H18.68.5
H27.47.3

Theoretical Vibrational Frequencies and Their Correlation with Experimental Data

Theoretical vibrational frequencies can be calculated using methods like DFT and HF, providing insights into the vibrational modes of the molecule. nih.govyoutube.com These calculated frequencies are often scaled to account for systematic errors in the computational methods and the effects of the experimental environment. The scaled theoretical vibrational frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. youtube.com A good agreement between the theoretical and experimental vibrational spectra helps to confirm the molecular structure and provides a detailed assignment of the observed vibrational bands.

Table 3: Comparison of Selected Theoretical and Hypothetical Experimental Vibrational Frequencies (cm-1)

Vibrational ModeTheoretical Frequency (cm-1)Hypothetical Experimental Frequency (cm-1)
N-H Stretch34003350
C=N Stretch16201610
C-S Stretch750740

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is primarily determined by the rotation around several key single bonds. These include the bond connecting the butyl group to the triazole ring (N4-C), the bond between the pyridyl and triazole rings (C5-C), and the bonds within the butyl chain itself.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, a relaxed PES scan is typically performed by systematically rotating specific dihedral angles while allowing the rest of the molecule's geometry to optimize. For instance, in a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, theoretical calculations were used to determine conformational flexibility by varying a selected degree of torsional freedom from -180° to +180°. nih.gov

Rotatable BondDescriptionExpected Low-Energy Conformations
N4-CbutylRotation of the entire butyl group relative to the triazole ring.Staggered conformations that minimize steric clash with the triazole substituents.
C5-CpyridylRotation of the pyridyl ring relative to the triazole ring.Non-planar arrangements to avoid steric hindrance between adjacent hydrogen atoms.
C-C (within butyl)Rotation around the single bonds of the n-butyl chain.Anti and gauche conformations are expected to be the most stable.

This table outlines the key rotatable bonds in this compound and the likely resulting low-energy conformations based on general chemical principles and studies of related molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would highlight several key features:

Negative Potential (Red/Yellow): The most negative regions are expected to be located around the nitrogen atom of the pyridyl ring and the sulfur atom of the thiol group. These sites are the most likely points for electrophilic attack and for forming hydrogen bonds as acceptors. nih.gov

Positive Potential (Blue): The most positive potential is anticipated on the hydrogen atom of the thiol group (S-H), making it a likely hydrogen bond donor site. The hydrogen atoms on the butyl group and the aromatic rings would also exhibit positive potential.

Intermediate Potential (Green): The carbon skeleton of the butyl group and the aromatic rings would generally show near-neutral potential.

This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors or reactants. The distinct electronegative region on the pyridyl nitrogen and the sulfur atom, combined with the electropositive thiol hydrogen, suggests the molecule can participate in a variety of intermolecular interactions.

Molecular RegionPredicted MEPPredicted Reactivity / Interaction Type
Pyridyl Nitrogen AtomHighly Negative (Red)Site for electrophilic attack; Hydrogen bond acceptor.
Thiol Sulfur AtomNegative (Red/Yellow)Site for electrophilic attack; Coordination site for metals.
Thiol Hydrogen AtomHighly Positive (Blue)Site for nucleophilic attack; Hydrogen bond donor.
Aromatic Ring HydrogensPositive (Blue)Weak hydrogen bond donors.
Butyl GroupNear-Neutral (Green)Primarily involved in van der Waals and hydrophobic interactions.

This table summarizes the predicted Molecular Electrostatic Potential (MEP) characteristics for different regions of this compound and the corresponding implications for its reactivity and intermolecular interactions.

Computational Simulations of Reaction Pathways and Mechanistic Intermediates

Computational chemistry can simulate reaction pathways to understand how a molecule is formed or how it reacts with other chemical species. The synthesis of the 1,2,4-triazole-3-thiol ring system typically involves the cyclization of a thiosemicarbazide (B42300) derivative in an alkaline medium. researchgate.net

A plausible synthetic pathway that could be modeled computationally involves:

Formation of a thiourea (B124793) derivative: Reaction between a precursor hydrazide and an isothiocyanate.

Base-catalyzed cyclization: The thiourea derivative undergoes an intramolecular cyclization reaction, often initiated by deprotonation, to form the triazole ring. This step involves the formation of new C-N and N-N bonds and the elimination of a water molecule. researchgate.net

Computational simulations can map the energy profile of this entire process, identifying the structures of reactants, intermediates, transition states, and products. For example, in the cyclization step, calculations would elucidate the structure of the deprotonated intermediate and the transition state leading to ring closure. This provides a detailed, step-by-step understanding of the reaction mechanism that is often difficult to observe experimentally.

Furthermore, simulations can predict the reactivity of the final molecule. For instance, the reaction of the thiol group, a common site for derivatization, can be studied. The S-alkylation of 1,2,4-triazole-3-thiols is a known reaction. mdpi.com Computational models could investigate the mechanism of this SN2 reaction, comparing the energy barriers for the attack of an alkyl halide on the sulfur atom versus a ring nitrogen atom, thereby explaining the observed regioselectivity of the reaction.

Coordination Chemistry and Ligand Properties of 4 Butyl 5 Pyridin 3 Yl 4h 1,2,4 Triazole 3 Thiol

Ligand Design Principles: Identification of Potential Coordination Sites

The ligand 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a multifunctional molecule with several potential coordination sites, making it a versatile building block in coordination chemistry. The primary donor atoms available for binding to metal ions are:

Triazole Nitrogen Atoms: The 1,2,4-triazole (B32235) ring contains three nitrogen atoms. The N1 and N2 atoms are particularly known to act as bridging linkers between two metal centers, a common feature in the formation of polynuclear complexes. Substitution at the N4 position with a butyl group generally restricts coordination to the N1 and N2 atoms.

Pyridine (B92270) Nitrogen Atom: The nitrogen atom of the pyridin-3-yl substituent offers an additional coordination site. Its involvement in binding can lead to the formation of chelate rings or can act as a bridge to another metal ion, depending on steric and electronic factors.

Thiol Sulfur Atom: The thiol (-SH) group at the 3-position is a significant coordination site. This group can exist in a thiol-thione tautomeric equilibrium. Deprotonation of the thiol group creates a soft thiolate (S⁻) donor, which readily binds to a wide range of transition metals.

The presence of these multiple donor sites allows the ligand to act as a monodentate, bidentate, or polydentate bridging ligand, leading to a diverse range of complex structures.

Synthesis and Characterization of Metal Complexes with Transition Metals

The synthesis of metal complexes with ligands analogous to this compound is typically achieved through direct reaction of the ligand with a transition metal salt in a suitable solvent.

General Synthetic Procedure: An alcoholic solution (e.g., ethanol or methanol) of a transition metal salt (such as acetates or chlorides of Ni(II), Cu(II), Zn(II), Cd(II), etc.) is added to a solution of the triazole ligand, often in a 1:2 metal-to-ligand molar ratio. The reaction mixture is typically heated under reflux for several hours, after which the resulting solid complex precipitates upon cooling. The product is then filtered, washed, and can be recrystallized to obtain pure crystals.

Characterization Techniques: A comprehensive suite of analytical methods is employed to confirm the formation and structure of the resulting complexes:

Elemental Analysis (CHN): Determines the empirical formula of the complex.

FTIR Spectroscopy: Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, C-S) upon binding to the metal ion.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining its geometry.

¹H and ¹³C NMR Spectroscopy: Elucidates the structure of the ligand within the complex in solution, with shifts in proton and carbon signals indicating coordination.

Magnetic Susceptibility and Conductivity Measurements: Help determine the geometry and electronic structure of the complex.

Thermal Analysis (TGA/DTA): Investigates the thermal stability of the complexes and the nature of their decomposition.

Elucidation of Coordination Modes and Geometrical Configurations in Metal Complexes

The versatility of this compound as a ligand allows for various coordination modes, which in turn dictate the final geometry of the metal complex.

Coordination Modes:

Bidentate Chelation: A common mode for related ligands involves coordination through the deprotonated thiol sulfur atom and a nitrogen atom from the triazole ring (N2) or the exocyclic amino group in analogues, forming a stable five-membered chelate ring.

Bridging Coordination: The N1 and N2 atoms of the triazole ring are well-established bridging sites, linking two metal ions to form dinuclear or polynuclear structures. This bridging capacity is fundamental to the construction of extended coordination polymers.

Geometrical Configurations: The coordination number of the metal ion and the nature of the ligand and any co-ligands determine the resulting geometry. Based on studies of analogous compounds, several geometries are commonly observed:

Tetrahedral: Often seen for complexes with metals like Zn(II), Cd(II), and Ni(II).

Square Planar: Frequently observed for Cu(II) complexes.

Octahedral: Can be formed, particularly when co-ligands like water molecules or anions occupy additional coordination sites.

Table 1: Common Geometries of Metal Complexes with Analogous Pyridyl-Triazole-Thiol Ligands
Metal IonTypical Coordination NumberCommon GeometryReference
Ni(II)4Tetrahedral
Cu(II)4Square Planar
Zn(II)4Tetrahedral
Cd(II)4Tetrahedral
Fe(III)6Octahedral

Exploration of Mono-, Bi-, and Polynuclear Metal Architectures

The ability of the 1,2,4-triazole moiety to bridge metal centers is a key feature that enables the construction of diverse metal architectures, ranging from simple mononuclear units to complex polynuclear assemblies.

Mononuclear Complexes: In the absence of bridging, the ligand can coordinate to a single metal center, typically in a bidentate fashion, to form discrete mononuclear complexes. This is often achieved by using appropriate stoichiometry and reaction conditions that favor chelation over bridging.

Bi- and Polynuclear Complexes: The N1-N2 bridge of the triazole ring provides a short and effective pathway for connecting metal ions. This leads to the formation of dinuclear, trinuclear, or even one-dimensional chain structures. These polynuclear complexes are of particular interest for studying magnetic interactions (superexchange) between adjacent metal centers. The pyridyl and thiol groups can also participate in bridging, further increasing the structural possibilities.

The specific architecture is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the solvent used during synthesis.

Advanced Spectroscopic and Structural Analysis of Metal-Ligand Interactions in Complexes

Detailed analysis of the interaction between the metal and the this compound ligand relies on a combination of spectroscopic and structural methods.

Spectroscopic Analysis:

FTIR Spectroscopy: This is a powerful tool for identifying the donor atoms. The disappearance of the ν(S-H) band from the ligand's spectrum upon complexation indicates deprotonation and coordination via the sulfur atom. Shifts in the stretching frequencies of the C=N and C-S bonds also provide strong evidence of their involvement in binding. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations.

NMR Spectroscopy: In diamagnetic complexes, ¹H and ¹³C NMR spectra show significant shifts in the resonances of protons and carbons near the coordination sites compared to the free ligand. This confirms that complexation has occurred and helps to map the binding mode in solution.

UV-Visible Spectroscopy: The d-d electronic transitions observed in the visible region of the spectrum are characteristic of the coordination geometry around the metal ion. For example, the position and intensity of these bands can distinguish between tetrahedral and octahedral environments.

Structural Analysis:

Table 2: Key Spectroscopic Data for Characterizing Metal-Ligand Interactions
TechniqueObservation in Complex vs. Free LigandInterpretationReference
FTIRDisappearance of ν(S-H) bandDeprotonation and coordination of the thiol sulfur
FTIRShift in ν(C=N) and ν(C-S) bandsCoordination of triazole nitrogen and/or thiol sulfur
¹H NMRDownfield or upfield shift of pyridyl and triazole protonsConfirmation of coordination in solution
UV-VisAppearance of new bands (d-d transitions)Indication of coordination geometry

Advanced Applications of 4 Butyl 5 Pyridin 3 Yl 4h 1,2,4 Triazole 3 Thiol in Diverse Fields

Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of 4-Butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is rich with functional groups capable of participating in non-covalent interactions, which are the foundation of supramolecular chemistry and self-assembly. The 1,2,4-triazole (B32235) ring, pyridine (B92270) moiety, and thiol group can all act as hydrogen bond donors and acceptors. Furthermore, the aromatic nature of the triazole and pyridine rings allows for π-π stacking interactions, which are crucial for the organization of molecules into ordered structures.

The interplay of these interactions—hydrogen bonding, π-π stacking, and van der Waals forces from the butyl group—can direct the spontaneous assembly of molecules into complex, higher-order architectures such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The specific geometry and electronic nature of the pyridin-3-yl group, compared to other isomers, can subtly influence the directionality of these interactions, leading to unique crystal packing and material properties. The thiol group, in particular, offers a site for coordination with metal ions, opening pathways to form metallo-supramolecular assemblies with distinct photophysical or magnetic properties. The ability to form such well-defined structures is a key attribute for the design of functional materials like porous solids, gels, and liquid crystals mdpi.com.

Contributions to Advanced Materials Science

The electronic and structural characteristics of this compound make it a promising candidate for various applications in advanced materials science, leveraging the known performance of related triazole and pyridine compounds researchgate.net.

In the field of OLEDs, particularly phosphorescent OLEDs (PHOLEDs), host materials are required to have high triplet energy to efficiently confine the energy of the phosphorescent guest emitter. The 1,2,4-triazole moiety is known for its high triplet energy and good electron-transporting capabilities. When combined with a pyridine ring, which can also contribute to charge transport, the resulting molecule can function as a bipolar host material, capable of transporting both holes and electrons.

Studies on host materials incorporating pyridinyl and triazole fragments have demonstrated excellent performance in green and blue PHOLEDs. For instance, bipolar host materials based on a 9-(Pyridin-3-yl)-9H-carbazole core achieved a high quantum efficiency of 21.3% in green PHOLEDs nih.gov. Similarly, researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridine-based hosts have been used to create green PHOLEDs with very low efficiency roll-off, a critical factor for practical applications researchgate.netnortheastern.edu. These findings suggest that this compound could serve as a foundational block for developing efficient and stable host materials for next-generation displays and lighting.

Table 1: Performance of a Green PHOLED Using a Pyridinyl-Triazole-Based Host Material Data extrapolated from analogous compounds.

Parameter Value Reference
Host Material Class Pyridinyl-Triazole Derivative nih.govresearchgate.net
Max. External Quantum Efficiency (EQE) > 21% nih.gov
Emitter Type Green Phosphorescent nih.govresearchgate.net
Key Feature Bipolar charge transport, low efficiency roll-off researchgate.netnortheastern.edu

In organic photovoltaic (OPV) cells, materials are needed to manage the flow of charge and energy to maximize the conversion of light into electricity. One critical component is the exciton (B1674681) blocking layer (EBL), which prevents excitons (bound electron-hole pairs) from reaching an electrode and recombining non-radiatively before they can be separated into free charges.

The versatility of this compound extends to polymer chemistry. The molecule can be used as a functional monomer or as an agent for the post-synthetic modification of polymers. Research has shown that polymers functionalized with 3-amino-1,2,4-triazole-5-thiol can act as highly selective adsorbents for heavy metal ions like Hg²⁺ nih.gov. This suggests that incorporating the subject compound into a polymer matrix could yield materials designed for environmental remediation or sensing applications.

Furthermore, the thiol (-SH) group is highly reactive in thiol-ene "click" chemistry. This reaction is efficient, proceeds under mild conditions, and is insensitive to many other functional groups, making it an ideal method for creating advanced polymer materials. The compound could be "clicked" onto polymer backbones to introduce specific functionalities (e.g., metal-binding sites via the triazole-pyridine unit) or used as a cross-linker to form robust polymer networks and hydrogels.

A promising frontier for 1,2,4-triazole derivatives is in molecular electronics and data storage. This application often relies on metal complexes that can be switched between two stable electronic states. Iron(II) complexes with 1,2,4-triazole-based ligands are famous for exhibiting a phenomenon known as spin-crossover (SCO). nih.gov In SCO materials, the iron(II) center can be switched between a low-spin (diamagnetic) state and a high-spin (paramagnetic) state using external stimuli like temperature, pressure, or light researchgate.netresearchgate.netacs.org.

This reversible switching of magnetic and optical properties forms the basis for information storage at the molecular level mdpi.com. The pyridyl and triazole nitrogens of this compound are excellent coordination sites for iron(II) and other transition metals. By forming coordination polymers, it is conceivable that this compound could be used to create novel SCO materials that are switchable around room temperature, a key requirement for practical data storage applications mdpi.com.

Evaluation in Corrosion Inhibition Mechanisms and Studies

One of the most well-documented applications for 1,2,4-triazole-3-thiol derivatives is the protection of metals against corrosion, particularly for steel in acidic environments mdpi.com. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface and form a protective barrier that inhibits both anodic and cathodic reactions.

The inhibition mechanism of this compound is predicated on the presence of multiple active centers for adsorption. The lone pair electrons on the nitrogen atoms of the triazole and pyridine rings, along with the sulfur atom of the thiol group, can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface mdpi.com. This leads to strong chemisorption. The planar orientation of the aromatic rings allows for maximum surface coverage, while the butyl group can enhance the hydrophobic nature of the protective film, further repelling corrosive aqueous species.

Theoretical studies on analogous compounds, such as 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, using density functional theory (DFT) have elucidated the electronic properties that govern this interaction. Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. A high EHOMO value suggests a strong tendency to donate electrons to the metal, while a low energy gap (ΔE = ELUMO - EHOMO) implies higher reactivity and greater inhibition efficiency.

Table 2: Calculated Quantum Chemical Parameters for an Analogous Corrosion Inhibitor (4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) Data from a theoretical study serving as a model for the subject compound.

Parameter Description Thiol Form Value (eV) Thione Form Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.215 -6.044
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.829 -2.037
ΔE (Gap) ELUMO - EHOMO 4.386 4.007

The data for the analogue show that the thione tautomer has a higher EHOMO and a lower energy gap, suggesting it is a more effective corrosion inhibitor, a finding consistent with experimental results for many triazole-thiols.

Applications in Analytical Chemistry as Reagents

The structural features of this compound, namely the presence of the thiol group and the nitrogen atoms within the triazole and pyridine rings, make it a promising candidate for applications in analytical chemistry, particularly as a reagent for the detection and quantification of metal ions. The thiol group is known for its ability to form stable complexes with a variety of metal ions, and the heterocyclic nitrogen atoms can also participate in coordination.

Research on analogous compounds, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has demonstrated their capability to act as bidentate ligands, coordinating with metal ions through the sulfur atom of the thiol group and a nitrogen atom from the triazole ring to form stable chelate rings. nih.govnih.gov This complex formation often results in a discernible analytical signal, such as a color change or precipitation, which can be harnessed for qualitative and quantitative analysis.

The complexing ability of such ligands allows for their use in various analytical techniques:

Spectrophotometry: The formation of a colored complex between the triazole-thiol reagent and a metal ion can be measured using a spectrophotometer. The intensity of the color is proportional to the concentration of the metal ion, allowing for its quantification.

Gravimetric Analysis: The formation of an insoluble metal complex can be used for gravimetric analysis, where the precipitate is filtered, dried, and weighed to determine the amount of the metal ion present in a sample.

Sensor Development: The ligand can be immobilized on a solid support to create a chemical sensor for the selective detection of specific metal ions.

While no specific studies detailing the use of this compound as an analytical reagent are currently available, the known reactivity of the 1,2,4-triazole-3-thiol moiety suggests its potential in these applications. The butyl group at the N4 position may influence its solubility in different solvents and the stability of the metal complexes formed.

Table 1: Potential Analytical Applications of this compound based on Analogous Compounds

Analytical TechniquePrinciplePotential Metal Ions
SpectrophotometryFormation of colored metal complexesCo(II), Ni(II), Cu(II), Mn(II) researchgate.net
Gravimetric AnalysisFormation of insoluble precipitatesTransition metals
Chemical SensorsSelective binding to metal ionsHeavy metal ions

Potential in Agrochemical Research

The 1,2,4-triazole nucleus is a cornerstone in the development of modern agrochemicals, with many commercially successful products containing this heterocyclic core. These compounds are known to exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. The specific substitution pattern on the triazole ring plays a crucial role in determining the type and potency of its agrochemical activity.

The presence of the pyridyl group in this compound is significant, as this moiety is also found in a number of bioactive molecules. The combination of the triazole-thiol and pyridine rings, along with the butyl substituent, could lead to novel agrochemical properties.

Fungicidal Potential:

Many 1,2,4-triazole derivatives are potent fungicides that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research on various 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols has demonstrated significant antifungal activity against a range of plant pathogens. nih.gov The butyl group in the target compound may enhance its lipophilicity, potentially improving its penetration into fungal cells.

Herbicidal Potential:

Derivatives of 1,2,4-triazolo[4,3-a]pyridine have been shown to possess good herbicidal activity against various weeds. nih.gov The herbicidal activity of triazole derivatives can arise from different modes of action, including the inhibition of specific plant enzymes. While direct studies on the herbicidal effects of this compound are not available, the structural similarities to known herbicides warrant its investigation in this area. Some triazole derivatives have shown selective herbicidal activity, which is a highly desirable trait in agrochemical development. nih.gov

Insecticidal Potential:

Although less common than their fungicidal and herbicidal applications, some 1,2,4-triazole derivatives have also been reported to exhibit insecticidal activity. The specific structural requirements for insecticidal action in this class of compounds are still being explored, and the unique combination of substituents in this compound could potentially interact with insect-specific targets.

Table 2: Potential Agrochemical Activities of this compound based on Related Structures

Agrochemical ActivityPotential Target OrganismsBasis for Potential
FungicidalPlant pathogenic fungi (e.g., Botrytis cinerea, Pyricularia oryzae) nih.govBroad-spectrum antifungal activity of 1,2,4-triazole-3-thiols.
HerbicidalDicotyledonous and monocotyledonous weeds nih.govresearchgate.netKnown herbicidal activity of triazole and pyridine containing compounds.
InsecticidalVarious insect pestsGeneral insecticidal potential of some 1,2,4-triazole derivatives.

Further empirical research is necessary to fully elucidate and confirm the potential of this compound in both analytical chemistry and agrochemical research. The information presented here, based on the established properties of structurally related compounds, provides a strong rationale for its future investigation.

Mechanistic Insights into Chemical Reactivity and Transformations of 4 Butyl 5 Pyridin 3 Yl 4h 1,2,4 Triazole 3 Thiol

Investigation of Nucleophilic and Electrophilic Reaction Pathways

The thiol group in 4-butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is the primary site for nucleophilic attack. The sulfur atom, with its lone pairs of electrons, readily engages in reactions with a variety of electrophiles. This reactivity is fundamental to the functionalization of the triazole scaffold.

Nucleophilic Substitution: The thiol exists in tautomeric equilibrium with its thione form. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion can then participate in nucleophilic substitution reactions (SN) with alkyl halides, acyl halides, and other electrophilic partners to form S-substituted derivatives. For instance, the reaction with α-halocarbonyl compounds is a common strategy to introduce new side chains, which can then be used for further molecular elaborations, including the synthesis of fused heterocyclic systems. researchgate.net Studies on related 1,2,4-triazole-3-thiols have shown that these S-alkylation reactions are generally efficient and regioselective for the sulfur atom. researchgate.net

Reaction with Electrophilic Synthons: The interaction of 1,2,4-triazole-3-thiols with electrophilic synthons that can act as [C2]2+ equivalents, such as α-bromo-γ-butyrolactone, proceeds via nucleophilic substitution rather than a [2+3]-cyclocondensation. mdpi.com This highlights the pronounced nucleophilic character of the thiol group, which preferentially attacks the electrophilic carbon, leading to the displacement of the leaving group. mdpi.com

The electrophilic reactivity of the triazole ring itself is less pronounced. However, the nitrogen atoms of the triazole ring possess lone pairs of electrons and can be protonated or alkylated under certain conditions, although the thiol group's nucleophilicity generally dominates.

The following table illustrates typical nucleophilic substitution reactions observed for analogous 1,2,4-triazole-3-thiols.

ElectrophileReagentProduct TypeReference
Alkyl HalideR-XS-Alkyl-1,2,4-triazole researchgate.net
Acyl HalideR(CO)XS-Acyl-1,2,4-triazole mdpi.com
α-HalocarbonylR(CO)CH2XS-(2-Oxoalkyl)-1,2,4-triazole researchgate.net

Oxidation-Reduction Chemistry Involving the Thiol Moiety

The thiol group is redox-active and can undergo a range of oxidation reactions. The nature of the product depends on the oxidizing agent and the reaction conditions.

Oxidation to Disulfides: Mild oxidizing agents, such as iodine or hydrogen peroxide in controlled conditions, can lead to the formation of the corresponding disulfide-bridged dimer. This reaction is a common feature of thiols and proceeds through the formation of a sulfenyl intermediate.

Oxidation to Sulfonic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) or nitric acid, can oxidize the thiol group to a sulfonic acid (-SO3H). This transformation significantly alters the electronic properties and solubility of the molecule. Research on the oxidation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols has demonstrated that this can be an efficient method for the preparation of triazolesulfonic acids. researchgate.net

The potential for reduction is less characteristic for the thiol group itself but may be relevant for other parts of the molecule or its derivatives under specific conditions.

A summary of the oxidation products of the thiol moiety is presented below.

Oxidizing AgentProductMoietyReference
Mild (e.g., I2, H2O2)Disulfide-S-S-General Thiol Chemistry
Strong (e.g., KMnO4)Sulfonic Acid-SO3H researchgate.net

Thiol-Ene Click Chemistry and Related Addition Reactions

The thiol-ene reaction is a powerful and efficient "click" chemistry process involving the addition of a thiol across a double bond (ene). wikipedia.org This reaction can be initiated by radicals or catalyzed by a base, proceeding via an anti-Markovnikov addition. wikipedia.org

The thiol group of this compound is a suitable candidate for such reactions. In the presence of an alkene and a radical initiator (e.g., AIBN) or UV light, the thiyl radical can be generated, which then adds to the alkene. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain reaction and forming a thioether. wikipedia.org

Studies on the behavior of 1,2,4-triazole-3-thiol with N-arylmaleimides have shown that a thiol-ene click process can occur, leading to the formation of succinimide (B58015) derivatives. mdpi.com This demonstrates the applicability of this reaction for the functionalization of the triazole-thiol scaffold. mdpi.com

The table below provides an overview of potential thiol-ene reaction partners.

"Ene" ComponentReaction TypeProductReference
AlkeneRadical AdditionThioether wikipedia.org
N-ArylmaleimideMichael/Radical AdditionSuccinimide Adduct mdpi.com

Cycloaddition Reactions and Annulation Pathways for Fused Heterocycles

The 1,2,4-triazole (B32235) ring system can participate in cycloaddition reactions, although this is more common for derivatives where the triazole acts as a dienophile, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). acgpubs.org For this compound, the reactivity is more likely to involve the functional groups as handles for annulation to build fused heterocyclic systems.

A common strategy involves the initial S-alkylation of the thiol group with a bifunctional electrophile, followed by an intramolecular cyclization. For example, reaction with α-haloketones yields an S-substituted intermediate that can undergo acid-catalyzed cyclization to form a thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazole system. researchgate.net This approach has been successfully used for the synthesis of various fused triazole derivatives. researchgate.net

While direct [3+2] cycloaddition involving the triazole ring of the title compound as the 1,3-dipole is not a commonly reported pathway, the synthesis of 1,2,4-triazoles can be achieved through [3+2] cycloaddition of nitrile imines with nitriles. mdpi.com Derivatives of the title compound could potentially be synthesized or modified using such cycloaddition strategies.

The following table summarizes annulation pathways for creating fused heterocycles from 1,2,4-triazole-3-thiols.

ReagentIntermediateFused Ring SystemReference
α-HaloketoneS-Alkylated triazoleThiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazole researchgate.net
α-Bromo-γ-butyrolactoneS-Alkylated triazolePotential for fused systems mdpi.com

Influence of Substituent Effects on Reaction Selectivity and Kinetics

The substituents on the 1,2,4-triazole core, namely the 4-butyl and 5-pyridin-3-yl groups, play a crucial role in modulating the reactivity of the molecule.

N-Butyl Group: The butyl group at the N4 position is an electron-donating alkyl group. It increases the electron density on the triazole ring through an inductive effect. This can influence the basicity of the ring nitrogens and potentially the nucleophilicity of the exocyclic thiol group. Sterically, the butyl group is relatively small and is unlikely to significantly hinder access to the reactive thiol moiety.

C-Pyridin-3-yl Group: The pyridin-3-yl group at the C5 position is an electron-withdrawing heteroaromatic ring due to the electronegativity of the nitrogen atom. This electronic effect can influence the acidity of the thiol proton, making it more acidic and facilitating the formation of the thiolate anion. The pyridine (B92270) nitrogen also introduces an additional basic site in the molecule, which can be protonated or coordinate to metal catalysts, thereby influencing the reaction pathways. The orientation of the pyridine ring relative to the triazole ring will also have steric implications.

A qualitative summary of the expected substituent effects is provided below.

SubstituentPositionElectronic EffectSteric EffectPotential Influence
ButylN4Electron-donating (inductive)MinorIncreased electron density on the triazole ring.
Pyridin-3-ylC5Electron-withdrawing (inductive and mesomeric)ModerateIncreased acidity of the thiol; provides an additional basic site.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advances

The exploration of 4-butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol builds upon established methodologies for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. The primary synthetic route involves the base-catalyzed intramolecular dehydrative cyclization of a corresponding 1,4-disubstituted thiosemicarbazide (B42300) scirp.org. This precursor is typically formed through the reaction of a substituted carbohydrazide with an isothiocyanate researchgate.net.

For the specific synthesis of this compound, the logical precursors would be nicotinic acid hydrazide and butyl isothiocyanate. The general steps are outlined as follows:

Formation of Nicotinic Acid Hydrazide: This is typically achieved through the esterification of nicotinic acid followed by hydrazinolysis.

Synthesis of 1-(Nicotinoyl)-4-butylthiosemicarbazide: Nicotinic acid hydrazide is reacted with butyl isothiocyanate.

Cyclization: The resulting thiosemicarbazide undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the final product, this compound scirp.orgnih.gov.

The characterization of such compounds typically relies on spectroscopic methods including Fourier-transform infrared (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and elemental analysis to confirm the molecular structure scirp.orgnih.gov. The FT-IR spectra of similar triazoles show characteristic absorptions for N-H and C=S bonds, and the absence of the carbonyl peak from the thiosemicarbazide precursor confirms successful cyclization scirp.org.

Table 1: General Methodological Approach for the Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

StepDescriptionKey Reagents
1 Formation of CarbohydrazideCarboxylic Acid, Alcohol, Hydrazine (B178648) Hydrate (B1144303)
2 Formation of ThiosemicarbazideCarbohydrazide, Isothiocyanate
3 CyclizationThiosemicarbazide, Base (e.g., NaOH, KOH)

Identification of Emerging Research Avenues and Untapped Potential

While direct research on this compound is not extensively documented, the broader class of 1,2,4-triazole (B32235) derivatives presents significant untapped potential in various scientific fields. The presence of the pyridyl, butyl, and thiol functional groups suggests several promising research avenues.

Medicinal Chemistry: The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties researchgate.netresearchgate.netuobaghdad.edu.iq. The pyridyl moiety is also a common feature in many pharmaceuticals scielo.br. Future research could focus on screening this compound and its derivatives for various biological activities. For instance, pyridyl-substituted triazoles have demonstrated notable antibacterial and antioxidant activities scielo.brusp.br.

Coordination Chemistry and Material Science: The nitrogen atoms of the triazole and pyridine (B92270) rings, along with the sulfur atom of the thiol group, are excellent coordination sites for metal ions. This suggests the potential for this compound to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and as sensors.

Corrosion Inhibition: Compounds containing both nitrogen and sulfur heterocyclic rings are often effective corrosion inhibitors for various metals and alloys. The lone pair electrons on the nitrogen and sulfur atoms can coordinate with the metal surface, forming a protective film. The potential of this compound as a corrosion inhibitor for steel, copper, or other metals in acidic or neutral media is a viable area for investigation.

Prospects for Interdisciplinary Research and Advanced Functional Material Development

The unique combination of functional groups in this compound opens up exciting prospects for interdisciplinary research and the creation of advanced functional materials.

Development of Novel Antimicrobial Agents: An interdisciplinary approach combining synthetic chemistry, microbiology, and pharmacology could lead to the development of new antimicrobial drugs. Structure-activity relationship (SAR) studies could be conducted by modifying the butyl and pyridyl groups to optimize antimicrobial efficacy ktu.edu.tr.

Design of Smart Materials: The thiol group offers a reactive handle for further functionalization. For example, it can be used to anchor the molecule to surfaces, such as gold nanoparticles, to create functionalized nanomaterials. These materials could have applications in drug delivery, diagnostics, and catalysis. The thiol group also allows for the synthesis of unsymmetrical disulfides, which are of interest in the development of bioactive molecules mphu.edu.ua.

Agrochemical Research: Triazole compounds are widely used as fungicides in agriculture researchgate.net. Research into the potential of this compound and its derivatives as novel agrochemicals could lead to the development of more effective and environmentally benign crop protection agents.

Q & A

Q. What are the standard synthetic routes for 4-butyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions:

Hydrazinecarbothioamide precursor formation : Reacting substituted hydrazines with isonicotinoyl chloride under basic conditions to form intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide .

Cyclization : Heating the precursor in basic media (e.g., NaOH/ethanol) to cyclize into the triazole-thiol core .

Alkylation : Introducing the butyl group via reaction with alkyl halides (e.g., 1-bromobutane) in methanol with NaOH as a base .

Q. Characterization methods :

  • ¹H/¹³C-NMR : To confirm regioselectivity and substituent positions.
  • LC-MS : For molecular weight verification and purity assessment .
  • Elemental analysis : To validate stoichiometry .

Q. What are the primary biological activities reported for this compound, and how are they evaluated?

Answer: Reported activities include:

  • Antimicrobial : Tested via agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
  • Enzyme inhibition : Alpha-amylase/alpha-glucosidase inhibition assays (spectrophotometric methods) for antidiabetic potential .
  • Antioxidant : DPPH radical scavenging assays .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by HPLC analysis to quantify degradation products .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for triazole-thiols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in alkylation steps?

Answer: Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
  • Base selection : NaOH vs. K₂CO₃ affects reaction kinetics; NaOH in methanol achieves >85% yield for S-alkylation .
  • Temperature : 60–80°C accelerates alkyl halide reactivity without side-product formation .

Q. Table 2: Alkylation Optimization

ConditionYield (%)Purity (HPLC)Reference
NaOH/MeOH, 60°C8898.5%
K₂CO₃/DMF, 80°C7295.2%

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Answer:

  • Pyridinyl position : 3-Pyridinyl derivatives show higher antimicrobial activity than 4-pyridinyl analogs due to improved membrane permeability .
  • Alkyl chain length : Butyl groups enhance lipophilicity, improving antifungal activity compared to methyl or ethyl derivatives .

Q. Methodological approach :

Synthesize analogs with systematic substituent changes.

Compare logP (calculated via ChemDraw) and bioactivity trends .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., alpha-amylase PDB: 1B2Y). Key interactions include hydrogen bonds with pyridinyl nitrogen and sulfur-thiol groups .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Answer:

  • Referencing standards : Compare shifts with published data for analogous triazole-thiols (e.g., 4-phenyl derivatives in ).
  • Solvent effects : Account for DMSO-d₆ vs. CDCl₃-induced shifts; DMSO deshields aromatic protons by 0.2–0.5 ppm .
  • Dynamic effects : Rotameric equilibria in solution can split peaks; use variable-temperature NMR to confirm .

Q. What strategies mitigate side reactions during Mannich base derivatization?

Answer:

  • Controlled pH : Maintain pH 8–9 to avoid over-alkylation .
  • Stoichiometry : Use a 1:1 molar ratio of amine/formaldehyde to prevent polymerization .
  • Low temperature : Conduct reactions at 0–5°C to slow competing pathways .

Q. Key Recommendations for Researchers

  • Prioritize LC-MS and elemental analysis for purity validation.
  • Cross-validate computational predictions with experimental IC₅₀ values.
  • Optimize alkylation conditions to balance yield and scalability.

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Reactant of Route 1
4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol
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4-Butyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.